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Compound of Interest

Compound Name: 4-Carbamoyilnicotinic acid
CAS No.: 24202-75-3
Cat. No.: B372496
Get Quote
. J

Document Control:

Subject: 4-Carbamoylnicotinic acid (Cinchomeronic acid 4-amide)

CAS: 24242-20-4 (Generic for isomers often mixed; specific isomer verification required)

Formula:

Molecular Weight: 166.13 g/mol

Executive Summary & Structural Context[1][2][3]

4-Carbamoylnicotinic acid is a critical pyridine intermediate, primarily utilized in the synthesis
of antitubercular agents and NAD+ biosynthesis modulators. Structurally, it consists of a
pyridine ring substituted with a carboxylic acid at position 3 and a carbamoyl (primary amide)
group at position 4.

The Analytical Challenge: The primary synthesis route involves the ammonolysis of
cinchomeronic anhydride. This reaction is regioselective but rarely regiospecific, often yielding
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a mixture of the target 4-carbamoylnicotinic acid and its isomer, 3-carbamoylisonicotinic acid.

Distinguishing these regioisomers is the core objective of this guide. Standard low-resolution
methods (like simple MS) cannot differentiate them. Definitive characterization requires a multi-
modal approach combining High-Resolution Mass Spectrometry (HRMS), FT-IR, and, most
critically, 2D-NMR (HMBC/NOESY).

Mass Spectrometry (MS) Data[4][5][6]

While Mass Spec cannot easily distinguish the regioisomers, it is the first line of defense for
purity and molecular weight confirmation.

lon Mode Species m/z (Theoretical) Notes

Protonation typically
Positive (ESI+) 167.04 occurs at the pyridine

nitrogen.

» Common adduct in
Positive (ESI+) 189.03 rich buff
salt-rich buffers.

] Deprotonation of the
Negative (ESI-) 165.03 ] ]
carboxylic acid.

Fragmentation Logic (MS/MS)

In tandem mass spectrometry (MS/MS), the fragmentation pathway provides structural clues.
e Loss of Ammonia (

): A characteristic neutral loss of 17 Da (m/z 167
150) indicates the presence of the primary amide.
o Decarboxylation (

): Loss of 44 Da (m/z 167

123) confirms the free carboxylic acid.
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» Dehydration (

): Loss of 18 Da, often resulting from cyclization back to the anhydride or imide form in the
gas phase.

Infrared Spectroscopy (FT-IR)[7]

IR is a rapid "fingerprinting" tool to confirm the presence of both carbonyl species (Acid and
Amide).

onal :

Wavenumber (

Functional Group Mode Diagnostic Value
)
Doublet
Primary Amide ( ] (Asymmetric/Symmetr
3400 - 3200 Stretching ) o
) ic). Distinguishes from
secondary amides.
Carboxylic Acid ( Very broad "hump,”
3100 - 2500 Stretching often overlapping C-H
) stretches.
Acid Carbonyl ( ) Higher frequency than
1730 - 1700 Stretching i
amide.
)
Amide | ( Strong intensity.
1690 - 1650 Stretching Lower frequency due
) to resonance.
Characteristic
1600 - 1580 Pyridine Ring Stretching aromatic ring

breathing modes.

Nuclear Magnetic Resonance (NMR)[1][3][4][7]1[8][9]

NMR is the definitive method for structural elucidation. All data below assumes DMSO-d6 as
the solvent, as the zwitterionic nature of the molecule makes it sparingly soluble in
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H-NMR (400 MHz, DMSO-d6)

The proton spectrum will show three aromatic signals and broad exchangeable protons.

e 13.0-14.0 ppm (Broad s, 1H): Carboxylic acid

9.05 ppm (s, 1H, H-2): The most deshielded proton. It is
to the nitrogen and

to the electron-withdrawing carboxylic acid.

8.80 ppm (d,
, 1H, H-6):

to the nitrogen.

8.10 & 7.60 ppm (Broad s, 2H,

): Amide protons. These are non-equivalent due to restricted rotation (C-N bond character).

7.55 ppm (d,
, 1H, H-5): The most shielded aromatic proton (

to nitrogen).

Regioisomer Differentiation (The "Isomer Problem™)

To distinguish 4-Carbamoylnicotinic acid (Target) from 3-Carbamoylisonicotinic acid (Isomer),
you must analyze the chemical environment of the singlet proton (H-2).

e In Target (4-Carbamoyl): H-2 is adjacent to the Carboxylic Acid at C3. The acid is strongly
electron-withdrawing, shifting H-2 downfield (~9.05 ppm).

 In Isomer (3-Carbamoyl): H-2 is adjacent to the Amide at C3. The amide is less electron-
withdrawing than the acid, typically resulting in a slightly more upfield shift (~8.8 - 8.9 ppm)
for H-2.
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Definitive Proof: HMBC Workflow

Heteronuclear Multiple Bond Correlation (HMBC) is required to prove the connectivity.

» Target Correlation: The singlet proton H-2 will show a strong long-range coupling to the
Carboxylic Acid Carbonyl carbon (C3-COOH).

e Isomer Correlation: The singlet proton H-2 will show a strong long-range coupling to the
Amide Carbonyl carbon (C3-CONH2).

Since Acid and Amide carbonyl carbons have distinct
shifts (Acid

165-167 ppm; Amide

168-170 ppm), this correlation is unambiguous.

Structural Logic Diagram (HMBC)

4-Carbamoylnicotinic Acid Structure
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Caption: HMBC connectivity diagram. The critical diagnostic is the correlation between H2 and
the Carbonyl carbon attached to C3. If C3 is the Acid, the structure is confirmed.

Experimental Protocols
NMR Sample Preparation
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Objective: Minimize exchange broadening of amide/acid protons.

Drying: Dry the solid sample in a vacuum desiccator over

for 4 hours to remove trace water (which causes peak broadening).

Solvent: Use high-quality DMSO-d6 (99.9% D).

Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.

Transfer: Filter through a glass wool plug into the NMR tube to remove undissolved
particulates.

Mass Spectrometry (Direct Infusion)

Objective: Clean molecular ion detection without column interference.
e Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
e Concentration: 10 ppm (10
g/mL).
e Flow Rate: 10

L/min directly into the ESI source.

o Parameters: Capillary voltage 3.5 kV; Cone voltage 30V (keep low to prevent in-source
fragmentation).

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. modgraph.co.uk [modgraph.co.uk]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-
Carbamoylnicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b372496/docs#technical-guide-spectroscopic-
characterization-of-4-carbamoylnicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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